2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one
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Overview
Description
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is a versatile small molecule scaffold with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a cyclopenta[b]thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves the bromination of cyclopenta[b]thiophen-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopenta[b]thiophen-4-one derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiophenes .
Scientific Research Applications
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-one: Similar structure but with a chlorine atom instead of bromine.
2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Contains an iodine atom, offering different reactivity and properties.
4H,5H,6H-cyclopenta[b]thiophen-4-one: Lacks the halogen substituent, providing a basis for comparison.
Uniqueness
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is desired .
Properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]thiophen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGWNYYXJIIWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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